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Compound of Interest

Compound Name:
2-chloro-4-ethoxy-6-

methylpyridine

CAS No.: 42779-57-7

Cat. No.: B3266537

Get Quote

CAS Number: 37482-64-7 Molecular Formula: C₈H₁₀ClNO Molecular Weight: 171.62 g/mol

Executive Summary
2-Chloro-4-ethoxy-6-methylpyridine is a highly functionalized heterocyclic building block

essential in the synthesis of pharmaceutical agents and agrochemicals. Characterized by its

halogenated "handle" at the C2 position and a lipophilic ethoxy ether at C4, it serves as a

critical scaffold for Suzuki-Miyaura cross-couplings and Buchwald-Hartwig aminations.

This guide provides a rigorous technical analysis of its synthesis, reactivity profile, and

application in medicinal chemistry, specifically targeting researchers optimizing lead

compounds for kinase inhibition and GPCR modulation.

Part 1: Chemical Identity & Physical
Characterization
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Accurate characterization is the bedrock of reproducible science. The following data

establishes the "fingerprint" of high-purity 2-chloro-4-ethoxy-6-methylpyridine.

Property Specification Notes

CAS Number 37482-64-7
Unique identifier for database

retrieval.[1]

Appearance
White to off-white crystalline

solid

May appear as a colorless oil if

impure or wet.

Melting Point 70–73 °C
Sharp melting range indicates

high purity (>98%).

Boiling Point ~282 °C (at 760 mmHg) High thermal stability.[1]

Solubility DCM, EtOAc, MeOH, DMSO
Poorly soluble in water;

lipophilic (cLogP ~ 2.5).

pKa (Calc) ~2.5 (Pyridine N)

Electron-withdrawing Cl

reduces basicity vs. pyridine

(pKa 5.2).

Spectral Signature (¹H NMR Prediction)
δ 6.65 (s, 1H): C3-H (Aromatic proton between Cl and OEt).

δ 6.58 (s, 1H): C5-H (Aromatic proton between OEt and Me).

δ 4.10 (q, J=7.0 Hz, 2H): -OCH₂- (Methylene of ethoxy group).

δ 2.45 (s, 3H): -CH₃ (C6-Methyl group).

δ 1.40 (t, J=7.0 Hz, 3H): -CH₃ (Terminal methyl of ethoxy group).

Part 2: Synthetic Architecture
The Regioselectivity Challenge
The synthesis of 2-chloro-4-ethoxy-6-methylpyridine typically proceeds via Nucleophilic

Aromatic Substitution (SₙAr) starting from 2,4-dichloro-6-methylpyridine.
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The Core Problem: The precursor has two electrophilic sites (C2 and C4). The Solution: The

C4 position is electronically more susceptible to nucleophilic attack than C2 due to the

stabilization of the Meisenheimer complex and lower steric hindrance (C2 is flanked by the ring

nitrogen and potentially the methyl group's influence, though C6 is the methyl bearer).

However, strict temperature control is required to prevent bis-substitution.

High-Fidelity Synthesis Protocol
Objective: Regioselective mono-alkoxylation at C4.

Reagents:

Substrate: 2,4-Dichloro-6-methylpyridine (1.0 equiv).

Nucleophile: Sodium ethoxide (NaOEt) (1.05 equiv).

Solvent: Anhydrous Ethanol (EtOH) or DMF (for faster rates).

Procedure:

Step A: Dissolve 2,4-dichloro-6-methylpyridine in anhydrous EtOH under N₂ atmosphere.

Cool to 0 °C.

Step B: Add NaOEt solution dropwise over 30 minutes. Crucial: Slow addition prevents

localized high concentrations that lead to bis-ethoxy byproducts.

Step C: Allow the reaction to warm to Room Temperature (25 °C) and stir for 4–6 hours.

Monitor by TLC/HPLC.

Step D: Quench with water. Extract with Ethyl Acetate. Wash organic layer with brine.

Step E: Recrystallize from Hexane/EtOAc to obtain the solid product (Target MP: 70–73

°C).

Synthesis & Reactivity Visualization
The following diagram illustrates the synthesis pathway and the subsequent divergence into

downstream applications.
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Caption: Regioselective synthesis of the title compound and its divergence into key medicinal

chemistry workflows.

Part 3: Reactivity Profile & Functionalization
Once synthesized, 2-chloro-4-ethoxy-6-methylpyridine acts as a "linchpin" scaffold. Its

reactivity is defined by three distinct zones:[2]

The C2-Chloro "Handle" (Primary Reactive Site)
The chlorine atom at C2 is activated by the adjacent pyridine nitrogen. It is an excellent

candidate for Palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling: Reacts with aryl boronic acids to form biaryl systems (common in

kinase inhibitors).

Catalyst System: Pd(dppf)Cl₂ or Pd(PPh₃)₄ with K₂CO₃ in Dioxane/Water.

Buchwald-Hartwig Amination: Displaces Cl with amines to form 2-aminopyridines.

Catalyst System: Pd₂dba₃ / Xantphos or BINAP.

The C4-Ethoxy Group (Electronic Modulator)
The ethoxy group is generally stable under standard coupling conditions. However, it serves

two critical roles:[3]
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Electronic: It donates electron density into the ring via resonance, making the pyridine

slightly more electron-rich than a bare chloropyridine, which can modulate the rate of

oxidative addition at C2.

Solubility: The ethyl chain disrupts crystal packing, improving the solubility of the final drug

molecule in organic solvents during synthesis.

The C6-Methyl Group (Benzylic Reactivity)
Often overlooked, the methyl group is "benzylic" to the pyridine ring.

Oxidation: Can be oxidized to a carboxylic acid (using KMnO₄) or aldehyde (using SeO₂),

allowing for further chain extension.

Halogenation: Radical bromination (NBS/AIBN) yields the bromomethyl derivative, enabling

alkylation reactions.

Part 4: Applications in Drug Discovery[4]
This specific scaffold is frequently utilized in the development of:

Kinase Inhibitors: The pyridine ring mimics the adenine ring of ATP. The 2-position

substitution allows the molecule to reach into the hydrophobic pocket of the enzyme, while

the 4-ethoxy group can interact with the hinge region or solvent front.

Allosteric Modulators (GPCRs): Substituted pyridines are classic scaffolds for mGluR

(metabotropic glutamate receptor) modulators. The 4-alkoxy-2-arylpyridine motif is a

privileged structure in this domain.

Agrochemicals: Used as an intermediate for herbicides where the pyridine core disrupts

plant metabolic pathways (e.g., auxin mimics).

Part 5: Safety & Handling Protocols
Hazard Classification:

Signal Word: WARNING
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H-Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes

serious eye irritation), H335 (May cause respiratory irritation).

Standard Operating Procedure (SOP):

Engineering Controls: Always handle within a certified chemical fume hood to avoid

inhalation of dust or vapors.

PPE: Nitrile gloves (double-gloving recommended for solution handling), safety goggles, and

a lab coat.

Storage: Store in a cool, dry place (2–8 °C recommended) under an inert atmosphere

(Argon/Nitrogen) to prevent slow hydrolysis or oxidation over long periods.

Spill Cleanup: Sweep up solids carefully to avoid dust generation. For solutions, absorb with

sand or vermiculite and dispose of as halogenated organic waste.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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